2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound. It belongs to the class of pyrido[1,2-a]pyrimidines, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl . This method is known as the Gould–Jacobs reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrido[1,2-a]pyrimidine ring.
Cyclization: The compound can undergo cyclization reactions to form various fused heterocyclic systems.
Scientific Research Applications
2-(dipropylamino)-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used in the synthesis of new heterocyclic compounds with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and survival pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidines, such as:
- 4-Methyl-2-phenyl-7-(thiophen-2-yl)pyrido[2,3-d]-pyrimidin-5(8H)-one
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and applications
Properties
Molecular Formula |
C27H30N4O2S2 |
---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H30N4O2S2/c1-4-14-29(15-5-2)24-21(25(32)31-18-19(3)11-12-23(31)28-24)17-22-26(33)30(27(34)35-22)16-13-20-9-7-6-8-10-20/h6-12,17-18H,4-5,13-16H2,1-3H3/b22-17- |
InChI Key |
OFFYKMPANUNMRI-XLNRJJMWSA-N |
Isomeric SMILES |
CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4 |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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